molecular formula C20H18N5NaO4S B590705 Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate CAS No. 127090-21-5

Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

Cat. No.: B590705
CAS No.: 127090-21-5
M. Wt: 447.445
InChI Key: MWNNXAYPJGYQBR-UHFFFAOYSA-M
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Description

Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-aminobenzenesulfonic acid under alkaline conditions to form the desired azo dye .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. In biological systems, the azo groups can be reduced to aromatic amines by enzymatic action, leading to the release of the dye. The molecular targets and pathways involved include interactions with cellular proteins and enzymes that facilitate the reduction process .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid
  • 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenylsulfonic acid
  • 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid potassium salt

Uniqueness

Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is unique due to its dual azo linkage, which imparts distinct color properties and enhances its stability compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes .

Properties

CAS No.

127090-21-5

Molecular Formula

C20H18N5NaO4S

Molecular Weight

447.445

IUPAC Name

sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C20H19N5O4S.Na/c1-13-10-18(21)20(29-2)12-19(13)25-23-15-8-6-14(7-9-15)22-24-16-4-3-5-17(11-16)30(26,27)28;/h3-12H,21H2,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

MWNNXAYPJGYQBR-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N.[Na+]

Synonyms

3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt

Origin of Product

United States

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